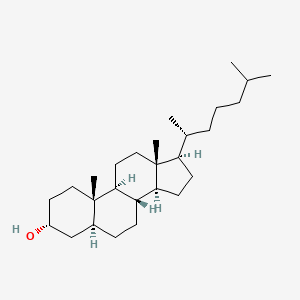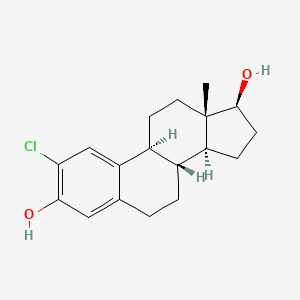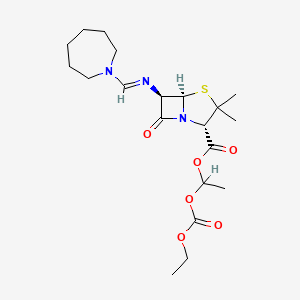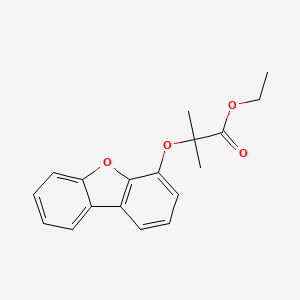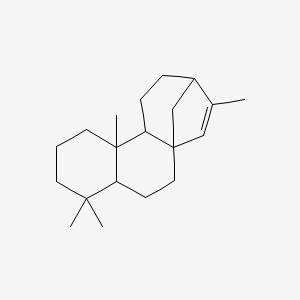
(-)-Isokaurene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isokaurane is a kaurane diterpenoid.
Applications De Recherche Scientifique
Isomerization Studies : (-)-Isokaurene, also known as isokaurenic acid, can be produced through the isomerization of kaurenic acid, a process explored due to its potential applications in deriving larger quantities of isokaurenic acid from other Espeletinae plants (Rojas et al., 2011).
Chemical Transformations : Studies have shown that compounds like stachene, trachylobane, and kaurene can be converted into mixtures that include isokaurene. Such transformations, involving isokaurene, could provide insights into novel chemical processes and applications (Appleton et al., 1966).
Biosynthetic Studies : Research on biosynthetic incorporation of isotopes like 15N and 13C in proteins has applications in studying the nuclear magnetic resonance spectra of biological macromolecules. This research could be relevant in understanding the biosynthesis of complex molecules like (-)-Isokaurene (McIntosh & Dahlquist, 1990).
Biotechnological Production : The biotransformation of isokaurene and the production of isokaurenoic acid in Saccharomyces cerevisiae have been investigated. This includes studying the anti-acetylcholinesterase and antimicrobial properties of isokaurenoic acid, highlighting potential applications in medical and biotechnological fields (Dávila-Olivares et al., 2017).
Structural and Stereochemical Studies : The elucidation of the structure and stereochemistry of new diterpenes related to (-)-Isokaurene, extracted from various plants, can contribute to the understanding of their biological activities and potential applications in pharmacology and chemistry (Piozzi et al., 1968).
Propriétés
Nom du produit |
(-)-Isokaurene |
|---|---|
Formule moléculaire |
C20H32 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene |
InChI |
InChI=1S/C20H32/c1-14-12-20-11-8-16-18(2,3)9-5-10-19(16,4)17(20)7-6-15(14)13-20/h12,15-17H,5-11,13H2,1-4H3 |
Clé InChI |
DQUHDYWUEKWRLN-UHFFFAOYSA-N |
SMILES |
CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |
SMILES canonique |
CC1=CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



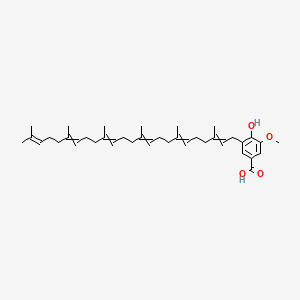
![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)

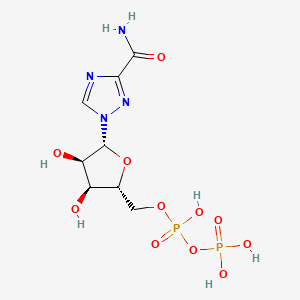
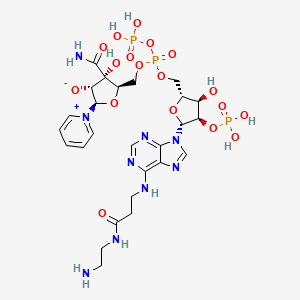
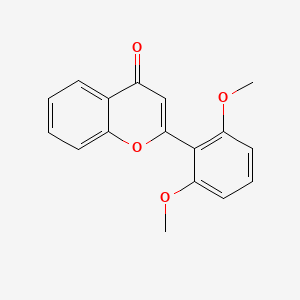
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)
